Cas no 604-69-3 (β-D-Glucose pentaacetate)

β-D-Glucose pentaacetate is a versatile synthetic glucose derivative. It offers increased stability and solubility compared to free glucose, making it ideal for various analytical and synthetic applications. Its uniform acetylation ensures consistent reactivity, and its use as a sugar precursor simplifies complex organic syntheses. β-D-Glucose pentaacetate is a valuable reagent for researchers in pharmaceutical, biochemical, and material science fields.
β-D-Glucose pentaacetate structure
β-D-Glucose pentaacetate structure
Product Name:β-D-Glucose pentaacetate
CAS No:604-69-3
MF:C16H22O11
MW:390.34
MDL:MFCD00006597
CID:38739
PubChem ID:2724702
Update Time:2026-01-09

β-D-Glucose pentaacetate Chemical and Physical Properties

Names and Identifiers

    • beta-D-Glucose pentaacetate
    • 1,2,3,4,6-penta-o-acetyl-beta-d-glucopyranose
    • acetyl 2,3,4,6-tetra-o-acetyl-beta-d-glucopyranoside
    • PENTA-O-ACETYL-BETA-D-GLUCOPYRANOSE
    • Penta-O-acetyl-β-D-glucopyranose
    • β-D-(+)-Glucose pentaacetate
    • 1,2,3,4,6-Penta-O-acetyl-.β.-D-glucopyranose
    • D-b-Glucosepentaacetate
    • GLUCOSE PENTAACETATE, BETA-D-(RG)
    • β-D-Glucose Pentaacetate
    • &#946
    • 1,2,3,4,6-Penta-O-acetyl-&#946
    • 1,2,3,4,6-Penta-O-acetylglucopyranose, &#946
    • Acetyl 2,3,4,6-tetra-O-acetyl-&#946
    • -D-
    • -D-glucopyranose
    • -D-glucopyranoside
    • -D-Glucopyranosyl pentaacetate
    • -D-glucose
    • -D-Glucose pentaacetate
    • Glucopyranose, pentaacetate, &#946
    • Pentaacetyl-&#946
    • Penta-O-acetyl-&#946
    • Pentaacetyl-β-D-glucose
    • V833P95COC
    • beta-D-Glucopyranose pentaacetate
    • 1,2,3,4,6-Penta-O-acetyl-b-D-glucopyranose
    • LPTITAGPBXDDGR-IBEHDNSVSA-N
    • 1,2,3,4,6-pentaacetyl-beta-d-glucose
    • beta-D-Glucosepentaacetate
    • [(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate
    • Glucopyranose, pentaacetate, .beta.-D-
    • Penta-O-acetyl-&Beta
    • (2S,3
    • AKOS007929951
    • B-D-GLUCOPYRANOSE, 1,2,3,4,6-PENTAACETATE
    • NS00043554
    • 1,2,3,4,6-Penta-O-acetylhexopyranose;Pentaacetyl-beta-D-glucopyranose
    • 604-69-3
    • (2S,3R,4S,5R,6R)-6-(acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayltetraacetate
    • AC-32130
    • Pentaacetyl-beta-D-glucose
    • 1,2,3,4,6-Penta-O-acetylglucopyranose, .beta.-D-
    • SCHEMBL153070
    • 1,2,3,4,6-Penta-O-acetyl-D-glucopyranose
    • CHEBI:177390
    • PENTA-O-ACETYL-.BETA.-D-GLUCOSE
    • .beta.-D-Glucose pentaacetate
    • Penta-O-acetyl-.beta.-D-glucopyranose
    • HY-22306
    • NSC-214078
    • CS-0040474
    • Pentaacetyl-.beta.-D-glucose
    • penta-o-acetyl--d-glucopyranose
    • 1,2,3,4,6-pentaacetate ?-D-glucopyranose
    • 154395-36-5
    • .beta.-D-Glucopyranosyl pentaacetate
    • FEMA NO. 2524, .BETA.-
    • MFCD00006597
    • PER-O-ACETYL-.BETA.-D-GLUCOPYRANOSE
    • AKOS003628551
    • 1,2,3,4,6-Penta-O-acetyl-.beta.-D-glucopyranose
    • EN300-268584
    • beta-D-Glucose pentaacetate, 98%
    • Q27291653
    • Penta-O-acetyl-b-D-glucopyranose
    • UNII-V833P95COC
    • Pentaacetyl-ss-D-glucos
    • A20664
    • Acetic acid 2,3,4-triacetoxy-6-acetoxymethyl-cyclohexyl ester
    • B-D-GLUCOSE PENTAACETATE
    • C16H22O11
    • P0028
    • CS-0179262
    • 2,3,4,6-TETRA-O-ACETYL-.BETA.-D-GLUCOPYRANOSYL ACETATE
    • EINECS 210-074-8
    • GLUCOSE PENTAACETATE, .BETA.-D-
    • [(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
    • .BETA.-D-GLUCOPYRANOSE, 1,2,3,4,6-PENTAACETATE
    • Acetyl 2,3,4,6-tetra-O-acetyl-.beta.-D-glucopyranoside
    • Pentaacetyl-.beta.-D-glucopyranose
    • CHEMBL438446
    • beta-D-Glucopyranose, pentaacetate
    • F17505
    • Penta-O-acetyl-ss-D-glucopyranose
    • 2,3,4,6-Tetraacetyl-I(2)-acetyl-D-glucose
    • s6241
    • NSC 214078
    • (2S,3R,4S,5R,6R)-6-(acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
    • .beta.-D-Glucopyranose pentaacetate
    • Z1801318665
    • DTXSID60861654
    • 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl acetate
    • 1,2,3,4,6-pentaacetate ss-D-glucopyranose
    • β-D-Glucose pentaacetate
    • MDL: MFCD00006597
    • Inchi: 1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1
    • InChI Key: LPTITAGPBXDDGR-IBEHDNSVSA-N
    • SMILES: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O
    • BRN: 98851

Computed Properties

  • Exact Mass: 390.11600
  • Monoisotopic Mass: 390.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 11
  • Complexity: 599
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 141

Experimental Properties

  • Color/Form: White to beige powder
  • Density: 1,274 g/cm3
  • Melting Point: 130.0 to 134.0 deg-C
  • Boiling Point: 434.8 ℃ at 760 mmHg
  • Flash Point: 188.1ºC
  • Refractive Index: 4.5 ° (C=5, CHCl3)
  • Solubility: chloroform: 0.1 g/mL, clear, colorless
  • Water Partition Coefficient: Soluble in chloroform and methanol. Insoluble in water.
  • PSA: 140.73000
  • LogP: -0.36740
  • Specific Rotation: 5 º (c=1, CHCl3)
  • FEMA: 2524
  • Sensitiveness: Sensitive to humidity

β-D-Glucose pentaacetate Security Information

β-D-Glucose pentaacetate Customs Data

  • HS CODE:29400090

β-D-Glucose pentaacetate Pricemore >>

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β-D-Glucose pentaacetate Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:604-69-3)β-D-Glucose pentaacetate
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Purity:99%
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Amadis Chemical Company Limited
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(CAS:604-69-3)β-D-Glucose pentaacetate
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:10
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β-D-Glucose pentaacetate Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

β-D-Glucose pentaacetate Related Literature

Additional information on β-D-Glucose pentaacetate

Introduction to β-D-Glucose pentaacetate (CAS No. 604-69-3)

β-D-Glucose pentaacetate, with the chemical formula C₁₁H₁₆O₈, is a well-established derivative of glucose that has garnered significant attention in the field of organic chemistry and biochemical applications. This compound, identified by its unique CAS No. 604-69-3, is primarily utilized as an intermediate in synthetic chemistry and as a substrate in various biochemical assays. The introduction of five acetyl groups at the hydroxyl positions of glucose confers upon it distinct chemical properties that make it invaluable in both laboratory research and industrial processes.

The structure of β-D-Glucose pentaacetate features a six-carbon backbone with acetyl groups attached to positions C1, C2, C3, C4, and C6. This modification renders the molecule highly resistant to hydrolysis under mild acidic or basic conditions, making it a preferred choice for stabilizing glucose derivatives in sensitive experimental setups. The acetylation process also enhances the compound's solubility in organic solvents, facilitating its use in reactions that require non-aqueous environments.

In recent years, β-D-Glucose pentaacetate has found applications in the development of glycosidase inhibitors. These enzymes play a crucial role in various metabolic pathways, and their inhibition can have therapeutic implications in diseases such as diabetes and cancer. The acetyl groups on β-D-Glucose pentaacetate mimic the natural substrate of glycosidases, allowing researchers to design selective inhibitors that can modulate enzyme activity without affecting other metabolic processes. Several studies have demonstrated the potential of β-D-Glucose pentaacetate-based inhibitors in preclinical models, highlighting its significance in drug discovery.

Another notable application of β-D-Glucose pentaacetate is in the field of carbohydrate chemistry, where it serves as a building block for constructing more complex glycosidic linkages. Its stability and reactivity make it an ideal candidate for synthesizing oligosaccharides and polysaccharides with precise structural configurations. These synthetic constructs are essential for understanding the structure-activity relationships of carbohydrates and have implications in vaccine development and drug delivery systems.

Recent advancements in computational chemistry have further expanded the utility of β-D-Glucose pentaacetate. Molecular modeling studies have revealed insights into its interactions with biological targets, aiding in the rational design of high-affinity ligands. The acetyl groups on the glucose ring influence the compound's conformational flexibility, which is critical for binding to protein receptors or enzyme active sites. These computational insights have been corroborated by experimental validations, underscoring the reliability of using β-D-Glucose pentaacetate as a scaffold for drug design.

The industrial production of β-D-Glucose pentaacetate typically involves the acetylation of D-glucose using acetic anhydride or acetyl chloride under controlled conditions. The choice of acetylating agent and reaction parameters can influence the yield and purity of the final product. Modern synthetic methodologies have improved the efficiency of this process, enabling large-scale production that meets the demands of pharmaceutical and research applications. Continuous flow chemistry has also been explored as a means to enhance reaction scalability while maintaining high selectivity.

From a biochemical perspective, β-D-Glucose pentaacetate serves as a valuable tool for studying glucose metabolism and its regulation. By inhibiting key enzymes such as hexokinase or glucokinase, researchers can investigate the effects on cellular energy homeostasis. Additionally, its use as a substrate in enzymatic assays allows for quantitative measurements of glycosidase activity, which is essential for understanding disease mechanisms and developing diagnostic tools.

The environmental impact of producing and utilizing β-D-Glucose pentaacetate has also been a subject of interest. Efforts have been made to optimize synthetic routes to minimize waste generation and reduce reliance on hazardous reagents. Green chemistry principles have been integrated into its production process, emphasizing solvent recovery, catalytic efficiency, and biodegradability of byproducts. These sustainable practices ensure that β-D-Glucose pentaacetate remains a viable compound for future research without compromising ecological integrity.

In conclusion,β-D-Glucose pentaacetate (CAS No. 604-69-3) is a versatile compound with broad applications across multiple scientific disciplines. Its unique structural features make it indispensable in synthetic organic chemistry, glycoscience, and drug development. As research continues to uncover new methodologies and applications,β-D-Glucose pentaacetate will undoubtedly remain at the forefront of biochemical innovation.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:604-69-3)β-D-Glucose pentaacetate
LE6366;LE16216;LE2471348
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
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Amadis Chemical Company Limited
(CAS:604-69-3)β-D-Glucose pentaacetate
A20664
Purity:99%/99%
Quantity:1kg/5kg
Price ($):232.0/785.0
Email